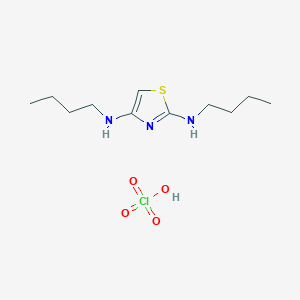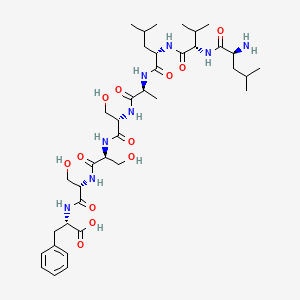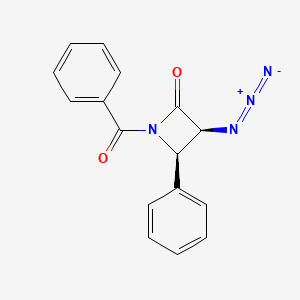
Benzothiazole, 2-(9,9-didecyl-7-nitro-9H-fluoren-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazole, 2-(9,9-didecyl-7-nitro-9H-fluoren-2-yl)- is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Vorbereitungsmethoden
The synthesis of Benzothiazole, 2-(9,9-didecyl-7-nitro-9H-fluoren-2-yl)- can be achieved through various synthetic routes. One common method involves the condensation of 2-aminothiophenol with a suitable aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The introduction of the fluorenyl group can be achieved through a Friedel-Crafts acylation reaction, where the fluorenyl ketone is reacted with the benzothiazole intermediate. The nitro group can be introduced via nitration using a mixture of concentrated sulfuric acid and nitric acid. The didecyl groups can be added through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation and other green chemistry techniques can also be employed to enhance the efficiency and sustainability of the synthesis process.
Analyse Chemischer Reaktionen
Benzothiazole, 2-(9,9-didecyl-7-nitro-9H-fluoren-2-yl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo oxidation reactions to form corresponding oxides.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, depending on the reagents and conditions used.
Common reagents used in these reactions include halogens (chlorine, bromine), nitric acid, sulfuric acid, and various reducing agents like hydrogen gas and palladium catalysts. Major products formed from these reactions include substituted benzothiazoles, amino derivatives, and various oxidized products.
Wissenschaftliche Forschungsanwendungen
Benzothiazole, 2-(9,9-didecyl-7-nitro-9H-fluoren-2-yl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Benzothiazole derivatives have shown potential as antimicrobial, antiviral, and anticancer agents. This compound may be explored for similar therapeutic applications.
Industry: It can be used in the development of organic light-emitting diodes (OLEDs), organic solar cells, and other electronic materials due to its photoluminescent properties.
Wirkmechanismus
The mechanism of action of Benzothiazole, 2-(9,9-didecyl-7-nitro-9H-fluoren-2-yl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole ring can bind to enzymes and proteins, inhibiting their activity and affecting cellular processes. The fluorenyl group can enhance the compound’s ability to intercalate with DNA, potentially leading to anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Benzothiazole, 2-(9,9-didecyl-7-nitro-9H-fluoren-2-yl)- include other benzothiazole derivatives such as:
2-Aminobenzothiazole: Known for its antimicrobial properties.
2-Mercaptobenzothiazole: Used as a rubber vulcanization accelerator.
2-Phenylbenzothiazole: Explored for its anticancer activity.
The uniqueness of Benzothiazole, 2-(9,9-didecyl-7-nitro-9H-fluoren-2-yl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
262607-33-0 |
|---|---|
Molekularformel |
C40H52N2O2S |
Molekulargewicht |
624.9 g/mol |
IUPAC-Name |
2-(9,9-didecyl-7-nitrofluoren-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C40H52N2O2S/c1-3-5-7-9-11-13-15-19-27-40(28-20-16-14-12-10-8-6-4-2)35-29-31(39-41-37-21-17-18-22-38(37)45-39)23-25-33(35)34-26-24-32(42(43)44)30-36(34)40/h17-18,21-26,29-30H,3-16,19-20,27-28H2,1-2H3 |
InChI-Schlüssel |
VDPXUBKYXKMVEK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1(C2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)C5=C1C=C(C=C5)[N+](=O)[O-])CCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[3.3.1]nonane-2,7-dione](/img/structure/B12566908.png)
![4,4'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dipyridine](/img/structure/B12566915.png)

![4-[4,5-Bis(ethylsulfanyl)-2H-1,3-dithiol-2-ylidene]cyclohexan-1-one](/img/structure/B12566932.png)
![3-Pentanone, 1-[(4-methoxyphenyl)methoxy]-2-methyl-, (2S)-](/img/structure/B12566939.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-, ethyl ester](/img/structure/B12566951.png)


![potassium;[4-[3,3-diphenyl-1-(4-trimethylsilylphenyl)propyl]phenyl]-trimethylsilane](/img/structure/B12566973.png)



